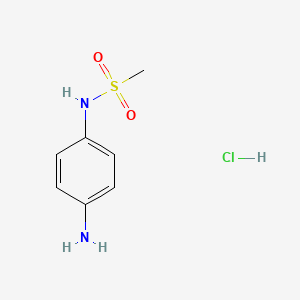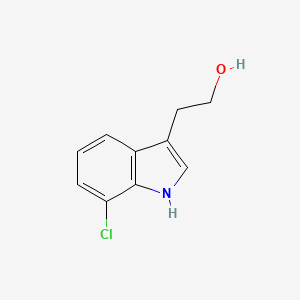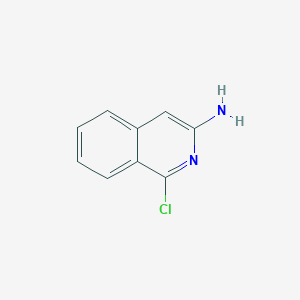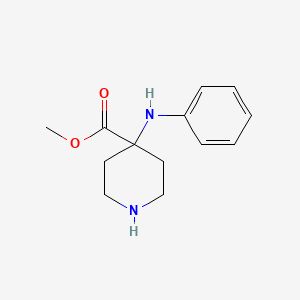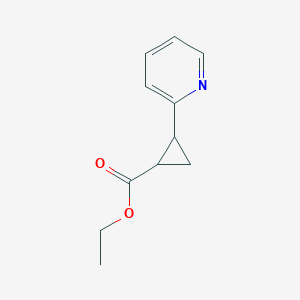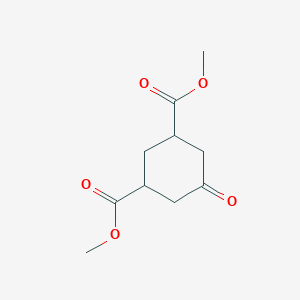
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, also known as dimethyl 5-oxophthalate, is a chemical compound with the molecular formula C10H12O5. It has a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate contains a total of 29 bonds. These include 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate has a molecular weight of 216.23 g/mol . It has a topological polar surface area of 72.8 Ų and a complexity of 226 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Scientific Research Applications
Chemical Reactions and Synthesis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate is involved in various chemical reactions and synthesis processes. For instance, the alkyl group in its ester moieties significantly influences the direction of reactions with difunctional nucleophiles. Specifically, dimethyl esters can react with hydrazine hydrate to produce tetrahydroindazoles, whereas their tert-butyl analogs convert into 6-hydrazones under similar conditions. Additionally, reactions with hydroxylamine lead to the formation of 6-hydroxyimino derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004). The cyclohexanone ring of dimethyl 5-oxocyclohexane-1,3-dicarboxylate demonstrates a chair conformation, and the methoxycarbonyl groups are oriented in opposite directions, affecting the molecule's structural properties and potential chemical applications (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
Catalytic Performance
The compound plays a crucial role in catalytic processes. For example, in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol, a Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor demonstrated an outstanding catalytic performance. This performance is attributed to the synergistic effect between surface active Cu0 sites and Lewis base sites (Zhang, Fan, & Li, 2013).
Synthesis of Mimics and Derivatives
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate is also used in the synthesis of structural mimics and derivatives. For instance, Dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate was designed as a structural mimic of α(1,2)mannobioside. Its synthesis and structural analysis confirm that it can effectively be used as a structural mimic, showing significantly higher mannosidase stability than natural mannobioside (Mari et al., 2004).
properties
IUPAC Name |
dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNXVMEWVBHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515648 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
CAS RN |
87122-06-3 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


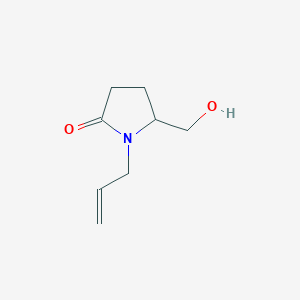
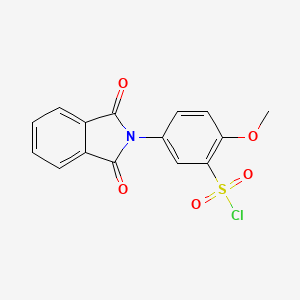
![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
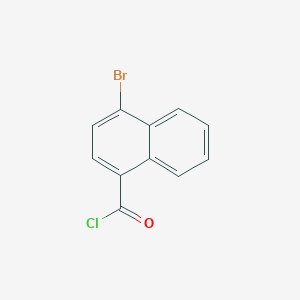
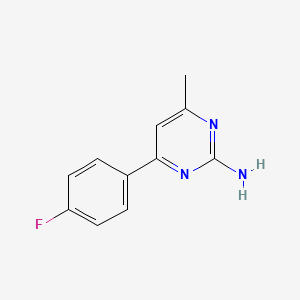
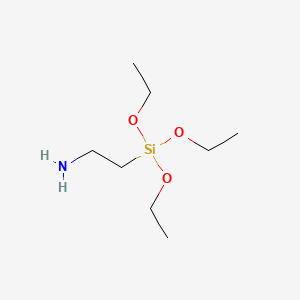
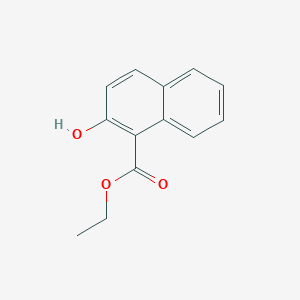
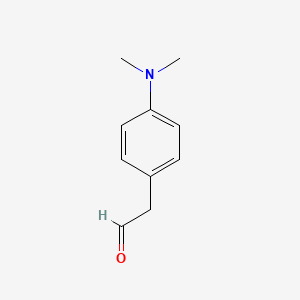
![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
